molecular formula C58H75ClN12O12S2 B8134230 PROTAC BRD4 Degrader-5-CO-PEG3-N3

PROTAC BRD4 Degrader-5-CO-PEG3-N3

Cat. No.: B8134230
M. Wt: 1231.9 g/mol
InChI Key: WMOYJXQCSDGERS-WVLZNWKQSA-N
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Description

PROTAC BRD4 Degrader-5-CO-PEG3-N3 is a compound used in the field of targeted protein degradation. It is a PROTAC-linker conjugate that includes the BRD4 degrader GNE-987 and a PEG-based linker. This compound is designed to facilitate the degradation of BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins, which are involved in regulating gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-5-CO-PEG3-N3 involves multiple steps, including the preparation of the BRD4 degrader GNE-987 and the PEG-based linker. The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis of the individual components followed by their conjugation through click chemistry reactions. The process requires precise control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: PROTAC BRD4 Degrader-5-CO-PEG3-N3 primarily undergoes click chemistry reactions, specifically:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAc)
  • Strain-promoted alkyne-azide cycloaddition (SPAAC)

Common Reagents and Conditions:

Major Products: The major products of these reactions are the conjugates formed between this compound and the target molecules, resulting in the formation of stable triazole linkages .

Scientific Research Applications

PROTAC BRD4 Degrader-5-CO-PEG3-N3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

    Biology: Facilitates the study of protein degradation pathways and the role of BRD4 in gene regulation.

    Medicine: Investigated for its potential in targeted cancer therapies by degrading BRD4, which is implicated in various cancers.

    Industry: Utilized in the development of new therapeutic agents and drug delivery systems

Mechanism of Action

The mechanism of action of PROTAC BRD4 Degrader-5-CO-PEG3-N3 involves the recruitment of the E3 ubiquitin ligase to the BRD4 protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of BRD4. The compound forms a ternary complex with BRD4 and the E3 ligase, bringing them into close proximity and facilitating the transfer of ubiquitin to BRD4 .

Comparison with Similar Compounds

    PROTAC BRD4 Degrader-1: Another BRD4 degrader with a different linker structure.

    PROTAC BRD4 Degrader-2: Similar to Degrader-5-CO-PEG3-N3 but with variations in the degrader and linker components.

Uniqueness: PROTAC BRD4 Degrader-5-CO-PEG3-N3 is unique due to its specific combination of the BRD4 degrader GNE-987 and the PEG-based linker, which enhances its solubility and stability. The azide group allows for versatile conjugation through click chemistry, making it a valuable tool in various research applications .

Properties

IUPAC Name

[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl] 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H75ClN12O12S2/c1-35-38(4)85-57-50(35)51(41-13-15-43(59)16-14-41)65-45(54-68-67-39(5)71(54)57)30-47(72)61-17-19-77-21-23-79-25-27-81-32-48(73)66-53(58(6,7)8)56(76)70-31-44(83-49(74)33-82-28-26-80-24-22-78-20-18-63-69-60)29-46(70)55(75)64-36(2)40-9-11-42(12-10-40)52-37(3)62-34-84-52/h9-16,34,36,44-46,53H,17-33H2,1-8H3,(H,61,72)(H,64,75)(H,66,73)/t36-,44+,45-,46-,53+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOYJXQCSDGERS-WVLZNWKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)COCCOCCOCCN=[N+]=[N-])C(C)(C)C)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)COCCOCCOCCN=[N+]=[N-])C(C)(C)C)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H75ClN12O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1231.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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